

# SR 49059 (Relcovaptan): A Technical Guide to Oral Bioavailability and Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR 49059**, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1] It exhibits high affinity for both rat and human V1a receptors and has been investigated for its therapeutic potential in various conditions.[1] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of **SR 49059**, compiled from available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

## **Pharmacokinetic Profile**

**SR 49059** has been demonstrated to be orally active in both preclinical and clinical settings.[1] [2] Pharmacokinetic studies in healthy human volunteers have provided key insights into its absorption, distribution, and elimination characteristics following oral administration.

# Data Presentation: Pharmacokinetics of SR 49059 in Healthy Male Volunteers

The following table summarizes the pharmacokinetic parameters of **SR 49059** after single and repeated oral administration in healthy male subjects.



Dose (mg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Accumulation Fold (Day 7 vs. Day 1)
1	0.8	~1	32	1.8 - 2.4
10	3.1	~1	32	1.8 - 2.4
100	11.2	~1	32	1.8 - 2.4
300	20.1	~1	32	1.8 - 2.4
600	30.0	~1	32	1.8 - 2.4

Data compiled from a study in healthy male volunteers receiving oral doses for 7 days. Cmax and Tmax are approximate values observed after the first dose. The half-life and accumulation were determined at steady state.[3]

Steady state plasma levels of **SR 49059** were achieved by days 4-5 of repeated oral administration. The compound shows a moderate accumulation of 1.8 to 2.4-fold.[3] The long half-life of approximately 32 hours supports a once-daily dosing regimen.[3]

While preclinical studies in rats suggest good oral bioavailability, with effective oral doses being about 10 times higher than intravenous doses, a precise value for the absolute oral bioavailability in humans has not been reported in the reviewed literature.[2]

# Experimental Protocols Human Pharmacokinetic Study

A study was conducted to assess the safety, tolerability, and pharmacokinetics of **SR 49059** in healthy volunteers.[3]

#### Study Design:

- A double-blind, placebo-controlled, ascending repeated-dose study.[3]
- Fifty healthy non-smoking male subjects were divided into five groups of ten (eight receiving SR 49059 and two receiving placebo in each group).[3]



Oral doses of 1, 10, 100, 300, or 600 mg of SR 49059 were administered once daily for 7 days.

### Pharmacokinetic Sampling:

 Blood samples were collected at various time points after drug administration to determine the plasma concentrations of SR 49059.

#### Analytical Method:

• While the specific analytical method for plasma concentration determination was not detailed in the available literature, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

### **Preclinical In Vivo Studies**

In vivo studies in rats were conducted to assess the V1a antagonist activity of SR 49059.[2]

Vehicle for Administration:

- For intravenous injections, **SR 49059** was solubilized in an aqueous 10% DMSO solution.[2]
- For oral administration (per os), **SR 49059** was suspended in 5% gum arabic.[2]

# Visualizations

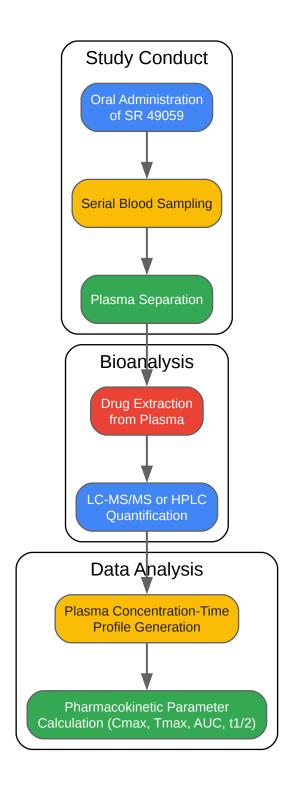
## Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor, leading to various physiological responses. **SR 49059** acts by competitively blocking this initial binding step.









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## References

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